PHA-680632

Content Navigation

CAS Number

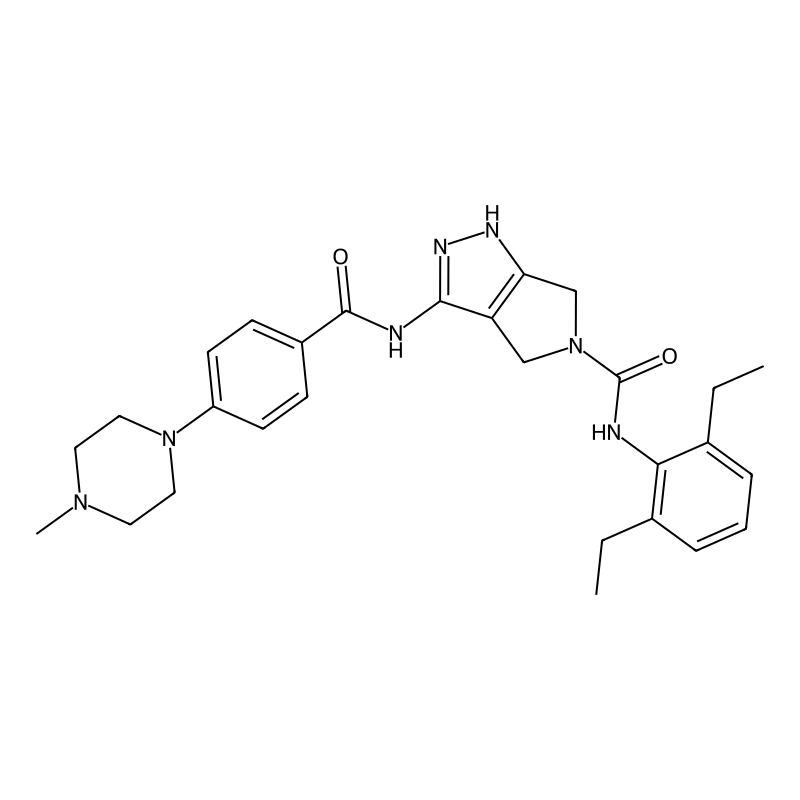

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PHA-680632 (CAS: 398493-79-3) is a well-characterized, ATP-competitive pan-Aurora kinase inhibitor based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. It demonstrates potent biochemical inhibition across the Aurora kinase family, with IC50 values of 27 nM, 135 nM, and 120 nM for Aurora A, B, and C, respectively [1]. Unlike highly selective Aurora A inhibitors, PHA-680632 effectively disrupts both centrosome maturation and the chromosomal passenger complex, leading to aborted cytokinesis and polyploidy . For procurement and material selection, it serves as a critical reference compound in structural biology workflows for stabilizing the active DFG-in kinase conformation, and as a robust tool for in vivo pharmacodynamic modeling utilizing quantifiable Histone H3 phosphorylation readouts.

Substituting PHA-680632 with other pan-Aurora or selective Aurora inhibitors fundamentally alters the structural and phenotypic outcomes of an assay, compromising workflow reproducibility. Structurally, PHA-680632 projects its diethylphenyl ring into the P-loop pocket, stabilizing the kinase in the active DFG-in conformation, whereas common alternatives like alisertib or tozasertib (VX-680) force a DFG-out shift [1]. Phenotypically, substituting a pan-inhibitor with an Aurora-A selective compound fails to inhibit Aurora B-mediated Histone H3 phosphorylation, eliminating a critical in vivo biomarker readout required for pharmacodynamic validation [2]. Furthermore, PHA-680632 exhibits a specific synergistic radiosensitization profile in p53-deficient models that is not universally conserved across the class, meaning generic substitution will lead to irreproducible data in targeted radio-oncology studies[3].

References

- [1] Cyphers, S., et al. 'Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.' PNAS 115.4 (2018): E808-E817.

- [2] Soncini, C., et al. 'PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity.' Clinical Cancer Research 12.13 (2006): 4080-4089.

- [3] Tao, Y., et al. 'Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells.' British Journal of Cancer 97.12 (2007): 1664-1672.

Kinase Conformational Stabilization: DFG-in vs. DFG-out

In structural profiling of Aurora A activation states, the choice of inhibitor dictates the conformational equilibrium of the kinase's activation loop. PHA-680632 specifically stabilizes the active DFG-in state by projecting its diethylphenyl ring into the P-loop pocket [1]. In stark contrast, the comparator alisertib (MLN8237) induces the largest DFG-out shift due to its 2-methoxy group interacting with the DFG phenylalanine, while tozasertib (VX-680) acts as a weaker DFG-out inducer [1].

| Evidence Dimension | Kinase activation loop conformation |

| Target Compound Data | Stabilizes active DFG-in state (P-loop engagement) |

| Comparator Or Baseline | Alisertib / Tozasertib (Induces inactive DFG-out state) |

| Quantified Difference | Binary conformational shift (DFG-in vs DFG-out) driven by P-loop vs C-terminal lobe engagement |

| Conditions | Time-resolved FRET (TR-FRET) conformational profiling and X-ray crystallography of Aurora A complexes |

Procurement for X-ray co-crystallization or active-state binding assays must select PHA-680632 to reproducibly lock the kinase in the DFG-in conformation, as generic substitutes will artificially force the inactive state and invalidate structural workflows.

Pan-Aurora vs. Isoform-Selective Inhibition

For applications requiring simultaneous disruption of multiple mitotic checkpoints, PHA-680632 provides balanced pan-Aurora inhibition with IC50 values of 27 nM (AurA), 135 nM (AurB), and 120 nM (AurC) . By comparison, the benchmark selective inhibitor alisertib (MLN8237) exhibits an IC50 of 1.2 nM for Aurora A but is >200-fold less active against Aurora B [1]. This lack of Aurora B inhibition by alisertib leaves the chromosomal passenger complex functional, whereas PHA-680632 successfully induces polyploidy by uncoupling DNA synthesis from cytokinesis .

| Evidence Dimension | Aurora A vs. Aurora B selectivity ratio |

| Target Compound Data | 5-fold difference (AurA 27 nM, AurB 135 nM) |

| Comparator Or Baseline | Alisertib (>200-fold difference; AurA 1.2 nM, AurB >240 nM) |

| Quantified Difference | PHA-680632 provides ~40x greater relative potency against Aurora B compared to the highly selective alisertib baseline |

| Conditions | Cell-free biochemical ATP-competitive kinase assays |

Buyers modeling complete mitotic failure and cytokinesis abortion must procure a pan-inhibitor like PHA-680632 rather than an Aurora A-specific compound.

Genotype-Specific Radiosensitization (p53-Deficient Models)

PHA-680632 demonstrates a highly specific synergy with ionizing radiation (IR) dependent on the p53 status of the target cells. When applied at 100–400 nM prior to IR, PHA-680632 significantly enhances radiation-induced micronuclei and Brca1 foci formation exclusively in p53-deficient HCT116 cells[1]. In the baseline comparator (p53 wild-type HCT116 cells), this additive enhancement of apoptosis and DNA damage markers is entirely absent [1].

| Evidence Dimension | Enhancement of radiation-induced DNA damage (Brca1 foci/micronuclei) |

| Target Compound Data | PHA-680632 + IR in p53-deficient cells (Significant additive enhancement) |

| Comparator Or Baseline | PHA-680632 + IR in p53 wild-type cells (No additive enhancement) |

| Quantified Difference | Selective radiosensitization strictly restricted to the p53-mutated phenotype |

| Conditions | HCT116 isogenic cell lines treated with 100-400 nM PHA-680632 prior to ionizing radiation |

Essential for researchers procuring compounds to selectively sensitize p53-mutated, radiation-resistant tumors without increasing toxicity in wild-type tissue.

In Vivo Pharmacodynamic Biomarker Reliability

A critical procurement factor for in vivo tool compounds is the availability of a reliable pharmacodynamic readout. PHA-680632 potently inhibits Aurora B-mediated phosphorylation of Histone H3 at Ser10 (IC50 = 0.39 µM in U2OS cells). More importantly, it allows for the direct quantitative measurement of this inhibition in vivo within peripheral tissues such as bone marrow and skin [1]. Baseline Aurora A-selective inhibitors cannot utilize this specific Ser10 phosphorylation biomarker, as it is exclusively mediated by Aurora B [1].

| Evidence Dimension | In vivo modulation of Histone H3 (Ser10) phosphorylation |

| Target Compound Data | Measurable dose-dependent inhibition in bone marrow/skin |

| Comparator Or Baseline | Aurora A-selective inhibitors (No effect on Histone H3 Ser10) |

| Quantified Difference | Enables direct in vivo PD tracking via a validated biomarker, unlike Aurora A-restricted analogs |

| Conditions | In vivo tissue sampling (bone marrow/skin) following systemic administration |

Allows in vivo pharmacologists to establish reproducible pharmacodynamic workflows by correlating tumor growth inhibition with a standard immunohistochemical biomarker.

Structural Biology and DFG-in Kinase Co-Crystallization

Because PHA-680632 projects into the P-loop pocket and stabilizes the active DFG-in conformation of Aurora kinases, it is the required procurement choice for structural biologists and assay developers aiming to lock the kinase in its active state, avoiding the DFG-out shift caused by alternatives like alisertib [1].

Genotype-Targeted Radiosensitization Studies

Due to its specific additive effects with ionizing radiation in p53-deficient environments, PHA-680632 is highly recommended for radio-oncology research focused on overcoming radiation resistance specifically in p53-mutated tumor models[2].

In Vivo Pharmacodynamic (PK/PD) Modeling

For researchers requiring definitive proof of target engagement in animal models, PHA-680632 enables the use of Histone H3 (Ser10) phosphorylation as a reliable, quantifiable biomarker in easily accessible tissues like skin and bone marrow [3].

Pan-Mitotic Disruption and Polyploidy Induction

When the experimental goal is to bypass the spindle assembly checkpoint and force cells into polyploidy via cytokinesis failure, PHA-680632's balanced pan-Aurora (A/B/C) inhibition profile makes it a highly effective choice over selective Aurora A inhibitors that leave the chromosomal passenger complex intact [3].

References

- [1] Cyphers, S., et al. 'Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.' PNAS 115.4 (2018): E808-E817.

- [2] Tao, Y., et al. 'Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells.' British Journal of Cancer 97.12 (2007): 1664-1672.

- [3] Soncini, C., et al. 'PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity.' Clinical Cancer Research 12.13 (2006): 4080-4089.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Mazzera L, Lombardi G, Abeltino M, Ricca M, Donofrio G, Giuliani N, Cantoni AM, Corradi A, Bonati A, Lunghi P. Aurora and IKK kinases cooperatively interact to protect multiple myeloma cells from Apo2L/TRAIL. Blood. 2013 Oct 10;122(15):2641-53. doi: 10.1182/blood-2013-02-482356. Epub 2013 Aug 23. PubMed PMID: 23974204.

3: Ratushny V, Pathak HB, Beeharry N, Tikhmyanova N, Xiao F, Li T, Litwin S, Connolly DC, Yen TJ, Weiner LM, Godwin AK, Golemis EA. Dual inhibition of SRC and Aurora kinases induces postmitotic attachment defects and cell death. Oncogene. 2012 Mar 8;31(10):1217-27. doi: 10.1038/onc.2011.314. Epub 2011 Jul 25. PubMed PMID: 21785464; PubMed Central PMCID: PMC3204164.

4: Tao Y, Zhang P, Frascogna V, Lecluse Y, Auperin A, Bourhis J, Deutsch E. Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells. Br J Cancer. 2007 Dec 17;97(12):1664-72. Epub 2007 Nov 20. PubMed PMID: 18026198; PubMed Central PMCID: PMC2360282.

5: Soncini C, Carpinelli P, Gianellini L, Fancelli D, Vianello P, Rusconi L, Storici P, Zugnoni P, Pesenti E, Croci V, Ceruti R, Giorgini ML, Cappella P, Ballinari D, Sola F, Varasi M, Bravo R, Moll J. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clin Cancer Res. 2006 Jul 1;12(13):4080-9. PubMed PMID: 16818708.

Explore Compound Types